molecular formula C16H10FNO4 B11595844 2-(2-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(2-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B11595844
M. Wt: 299.25 g/mol
InChI Key: VSAYFBNVMZTEGG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is an organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a fluorophenyl group, an oxo group, and an acetate group attached to a benzoxazine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenylamine with phosgene to form the corresponding isocyanate, which then undergoes cyclization with salicylic acid to yield the benzoxazine derivative. The final step involves acetylation of the hydroxyl group to form the acetate ester.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These conditions may include the use of specific catalysts, controlled temperatures, and pressure to facilitate the reactions efficiently.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxo group can participate in redox reactions, affecting cellular processes. The acetate group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-(2-fluorophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate include other benzoxazine derivatives with different substituents. For example:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H10FNO4

Molecular Weight

299.25 g/mol

IUPAC Name

[2-(2-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C16H10FNO4/c1-9(19)21-10-6-7-14-12(8-10)16(20)22-15(18-14)11-4-2-3-5-13(11)17/h2-8H,1H3

InChI Key

VSAYFBNVMZTEGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3F

Origin of Product

United States

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